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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)butane

Cat. No.: B1266829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 1-(2-
Bromoethoxy)butane (CAS No. 6550-99-8), also known as 2-Bromoethyl butyl ether. Due to
the limited availability of public experimental spectral data, this document combines available
experimental data with predicted spectral information to offer a comprehensive analytical
profile.

Chemical Structure and Properties

e |[UPAC Name: 1-(2-Bromoethoxy)butane

Synonyms: 2-Bromoethyl butyl ether, 2-Butoxyethyl bromide

CAS Number: 6550-99-8

Molecular Formula: CsH13BroO

Molecular Weight: 181.07 g/mol

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 1-(2-
Bromoethoxy)butane.
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Table 1: Predicted *H NMR Spectral Data

Disclaimer: The following *H NMR data is predicted and has not been experimentally verified.

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
~3.75 Triplet 2H -O-CHz2-CH2-Br
~3.55 Triplet 2H -O-CH2-CH2-Br
~3.45 Triplet 2H CHs-CH2-CH2-CH2-0O-
~1.55 Sextet 2H CH3s-CH2-CH2-CH2-O-
~1.35 Sextet 2H CH3z-CH2-CH2-CH2-0O-
~0.90 Triplet 3H CH3s-CH2-CH2-CH2-O-

Table 2: Predicted **C NMR Spectral Data

Disclaimer: The following 3C NMR data is predicted and has not been experimentally verified.

Chemical Shift (ppm) Assignment

~715 -O-CH2-CH2-Br

~70.0 CH3s-CH2-CH2-CH2-O-
~31.5 -O-CH2-CH2-Br

~31.0 CHs-CH2-CH2-CH2-0O-
~19.0 CH3s-CH2-CH2-CH2-O-
~13.5 CH3-CH2-CH2-CHz-O-

Table 3: Infrared (IR) Spectroscopy Data

Data sourced from the NIST WebBook.
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Wavenumber (cm~?) Intensity Assignment
2950-2850 Strong C-H stretch (alkane)
1465 Medium C-H bend (alkane)
1120 Strong C-O-C stretch (ether)
650 Medium-Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data

Data sourced from the NIST WebBook.

m/z Relative Intensity Possible Fragment
182/180 Low [M]* (Molecular lon)
137/135 Medium [M - C2H4QO]*
123/121 Medium [M - CaHo]*

109/107 High [CaH0O]*

57 Very High [CaHo]* (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1-(2-Bromoethoxy)butane
would be dissolved in a deuterated solvent, typically chloroform-d (CDCIs), containing a small
amount of tetramethylsilane (TMS) as an internal standard. *H and *3C NMR spectra would be
acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For *H NMR, standard
acquisition parameters would be used. For 13C NMR, a proton-decoupled sequence would be
employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed
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between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum would be
recorded over the mid-infrared range (typically 4000-400 cm~1) by co-adding multiple scans to
improve the signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,
typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
The sample would be injected into the GC, where it is vaporized and separated from any
impurities. The separated compound then enters the mass spectrometer, where it is ionized,
most commonly by electron impact (El). The resulting ions are then separated by their mass-to-
charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the chemical structure of 1-(2-Bromoethoxy)butane and
highlights the key correlations for its spectral analysis.

Caption: Structure and key spectral correlations for 1-(2-Bromoethoxy)butane.

 To cite this document: BenchChem. [Spectral Analysis of 1-(2-Bromoethoxy)butane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266829#spectral-data-of-1-2-bromoethoxy-butane-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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